molecular formula C23H20N4O5S2 B2864279 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide CAS No. 394228-30-9

4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2864279
CAS RN: 394228-30-9
M. Wt: 496.56
InChI Key: JGLYBDZZEPNPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

New nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one have been synthesized, showing the interest in developing complex molecules with potential bioactivity or for material science applications. These compounds are synthesized through reactions involving sulfamoyl groups and highlight the importance of exploring novel synthetic routes for complex organic compounds, which could include the target compound (Shlenev et al., 2017).

Antimicrobial and Antiproliferative Activities

Compounds structurally related to the query show significant in vitro antimicrobial and antiproliferative activities. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been screened for their antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents. Furthermore, some of these compounds exhibited potent antiproliferative activity against various cancer cell lines, suggesting a route for the development of novel antiproliferative agents (Kumar et al., 2012).

Anticancer Potential

The synthesis of pro-apoptotic indapamide derivatives for anticancer applications has been reported, with certain compounds showing high activity against melanoma cell lines. This research demonstrates the ongoing interest in modifying the molecular structure of compounds to enhance their anticancer properties, potentially applicable to the compound (Yılmaz et al., 2015).

Novel Receptor Antagonists

Research into novel AT1 angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects showcases the multifaceted applications of complex organic compounds in addressing various health conditions, including hypertension and cancer (Bao et al., 2015).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-methyl-6-nitro-2H-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-25-20-11-8-17(27(29)30)14-21(20)33-23(25)24-22(28)16-6-9-18(10-7-16)34(31,32)26-13-12-15-4-2-3-5-19(15)26/h2-11,14,23H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLYBDZZEPNPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(SC2=C1C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.